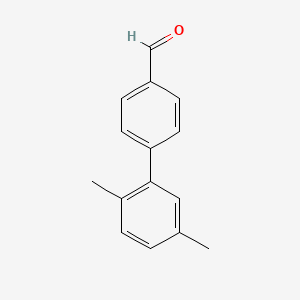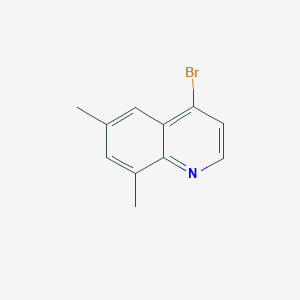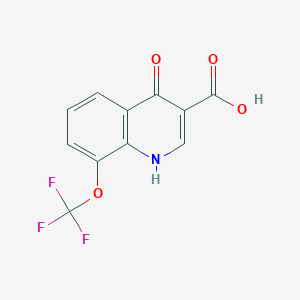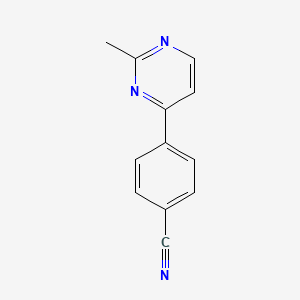![molecular formula C9H16N4 B1497925 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine CAS No. 880361-71-7](/img/structure/B1497925.png)
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
Übersicht
Beschreibung
1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine is a compound with the molecular weight of 180.25 . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H16N4/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3 . This indicates that the compound contains 9 carbon atoms, 16 hydrogen atoms, and 4 nitrogen atoms .Physical and Chemical Properties Analysis
This compound is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
Piperazine derivatives, including 1-methyl-1H-imidazol-2-yl)methyl]piperazine, have shown promising results as antidiabetic compounds. For instance, studies have identified potent antidiabetic agents in rat models of type II diabetes, demonstrating improved glucose tolerance without adverse effects or hypoglycemic episodes. These findings suggest their potential as candidates for clinical investigations in diabetes management (Le Bihan et al., 1999).
Antimicrobial and Antifungal Applications
Research into piperazine derivatives has also uncovered their antimicrobial and antifungal properties. Compounds synthesized from 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine have been evaluated for their activities against various Gram-negative and Gram-positive bacteria, as well as fungi. Certain derivatives have exhibited moderate to promising antibacterial and fungicidal activities, highlighting their potential as novel antimicrobial agents (Khedar et al., 2015).
Anti-inflammatory Applications
Novel sets of compounds synthesized from this compound have demonstrated significant in-vitro and in-vivo anti-inflammatory activities. These studies utilized models such as HRBC membrane stabilization and carrageenin-induced rat paw oedema to assess the compounds' efficacy. The results have shown that certain derivatives possess considerable anti-inflammatory properties, potentially offering new therapeutic avenues for treating inflammation-related disorders (Ahmed et al., 2017).
Anticancer Applications
Piperazine derivatives have been explored for their anticancer activities as well. Research into compounds incorporating the this compound moiety has led to the identification of several derivatives with potent antiproliferative effects against various cancer cell lines. These studies provide a foundation for further exploration and development of new anticancer agents (Rajkumar et al., 2014).
Wirkmechanismus
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of this compound with its targets leading to these effects are yet to be elucidated.
Biochemical Pathways
Imidazole compounds are known to be involved in a variety of biological pathways due to their presence in key biological molecules such as histidine, purine, and histamine .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active.
Eigenschaften
IUPAC Name |
1-[(1-methylimidazol-2-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13/h4-5,10H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFBKAXXSIIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655413 | |
| Record name | 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880361-71-7 | |
| Record name | 1-[(1-Methyl-1H-imidazol-2-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


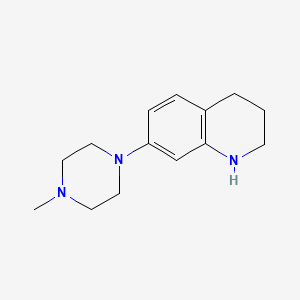
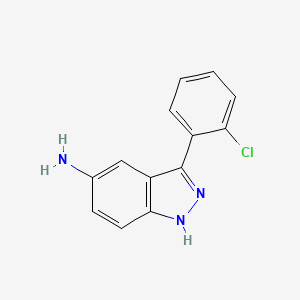
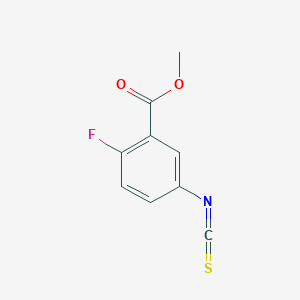
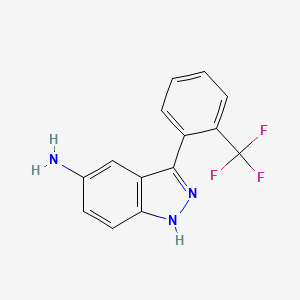
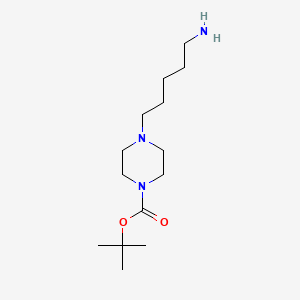
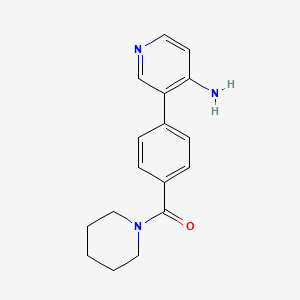
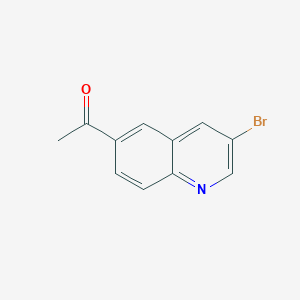
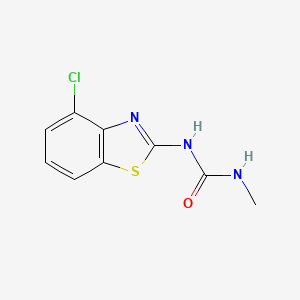
![7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1497862.png)
